2-(4-methoxyphenoxy)-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenoxy)-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxin core, which is known for its stability and reactivity, making it a valuable subject for research in organic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide typically involves multiple steps, starting with the preparation of the benzodioxin core. This is followed by the introduction of the methoxyphenoxy and methylphenylcarbonyl groups through various organic reactions such as nucleophilic substitution and acylation. Common reagents used in these reactions include methoxyphenol, methylphenylcarbonyl chloride, and acetic anhydride. The reaction conditions often involve the use of catalysts like pyridine and solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques like recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the compound or alter its reactivity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce new groups or replace existing ones
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives of the original compound .
Scientific Research Applications
2-(4-methoxyphenoxy)-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)acetic acid
- 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
What sets 2-(4-methoxyphenoxy)-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide apart from similar compounds is its unique combination of functional groups and the benzodioxin core. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in different scientific fields .
Properties
Molecular Formula |
C25H23NO6 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide |
InChI |
InChI=1S/C25H23NO6/c1-16-3-5-17(6-4-16)25(28)20-13-22-23(31-12-11-30-22)14-21(20)26-24(27)15-32-19-9-7-18(29-2)8-10-19/h3-10,13-14H,11-12,15H2,1-2H3,(H,26,27) |
InChI Key |
MYLXLOLLNJKVAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2NC(=O)COC4=CC=C(C=C4)OC)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.